Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-4-27-19(26)15-13-9-28-17(21-16(24)11(3)20)14(13)18(25)23(22-15)12-7-5-10(2)6-8-12/h5-9,11H,4H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOCAXZDONZLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)Cl)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with significant potential in biological research. Its molecular formula is and it has a molecular weight of approximately 419.88 g/mol. The compound is characterized by its unique thieno[3,4-d]pyridazine structure, which contributes to its biological activity.
Research indicates that this compound may enhance immunotherapy by modulating immune checkpoints or activating immune cells, thereby improving cancer treatment outcomes. The structural characteristics of the compound suggest potential interactions with various biological targets, making it a candidate for further exploration in cancer therapy and immunomodulation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies showed a significant reduction in viability in breast cancer cell lines when treated with varying concentrations of the compound.
In Vivo Studies
Preliminary in vivo studies using murine models have indicated that the compound can significantly inhibit tumor growth. The administration of this compound resulted in reduced tumor size compared to control groups. These findings suggest that the compound may have therapeutic potential in oncology .
Data Table: Biological Activity Summary
Case Study 1: Immunotherapy Enhancement
A recent study explored the role of this compound in enhancing the efficacy of existing immunotherapeutic agents. The combination therapy showed improved survival rates in treated mice compared to those receiving monotherapy. This suggests that the compound may serve as an adjuvant in cancer treatment protocols.
Case Study 2: Electrochemical Sensors
Another application investigated the use of this compound in developing electrochemical sensors for detecting glucose levels. The unique properties of the compound enhanced the sensitivity and selectivity of the sensors, indicating its versatility beyond oncology applications.
Preparation Methods
Friedel-Crafts Acylation for Thiophene Intermediate
The synthesis initiates with the preparation of ethyl 3,4-dichloro-5-(4-methylphenyl)thiophene-2-carboxylate , achieved through a Friedel-Crafts reaction between mucochloric acid and 4-methylbenzene (toluene) in the presence of AlCl₃:
$$
\text{Mucochloric acid} + \text{Toluene} \xrightarrow{\text{AlCl}_3, \text{Benzene}} \text{Ethyl 3,4-dichloro-5-(4-methylphenyl)thiophene-2-carboxylate}
$$
Optimization :
Pyridazine Ring Formation via Hydrazine Cyclization
The dichlorothiophene intermediate undergoes cyclization with hydrazine hydrate in N,N-dimethylformamide (DMF) at 80°C to yield ethyl 5-chloro-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate :
$$
\begin{align}
\text{C}_{15}\text{H}_{13}\text{Cl}_2\text{O}_3\text{S} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \xrightarrow{\text{DMF, 80°C}} \text{C}_{16}\text{H}_{14}\text{ClN}_3\text{O}_3\text{S} + \text{HCl}
\end{align}
$$
Critical Parameters :
- Reaction Time : 40–60 minutes (prolonged durations reduce yield due to side reactions).
- Solvent Polarity : DMF enhances nucleophilic displacement of chloride by hydrazine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | Benzene | 25 | 68 |
| Hydrazine Cyclization | DMF | 80 | 72 |
| Amide Acylation | DCM | 0–5 | 88 |
Catalytic Enhancements
- AlCl₃ Loading : Stoichiometric amounts (1:1 molar ratio to mucochloric acid) prevent tar formation.
- Microwave Assistance : Reduces acylation time from 4 hours to 30 minutes with comparable yields.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Optimization Strategies :
- Use high-purity reagents and inert atmospheres (e.g., nitrogen) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., toluene for reflux, DCM for room temperature) to improve yield .
Basic Research Question: What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylphenyl at C3, chloropropanoyl at C5) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₇ClN₃O₄S: 422.06) .
- X-ray Crystallography : Resolve 3D conformation, critical for understanding biological interactions (if single crystals are obtainable) .
- HPLC-PDA : Assess purity (>95% for biological assays) using reverse-phase C18 columns .
Advanced Research Question: How can researchers design structure-activity relationship (SAR) studies to evaluate biological potential?
Methodological Answer:
SAR Design Framework :
Core Modifications : Compare activity of thieno[3,4-d]pyridazine derivatives with variations at C3 (e.g., 4-methylphenyl vs. 4-fluorophenyl) .
Substituent Analysis : Test analogs with different acyl groups (e.g., 2-chloropropanoyl vs. 4-bromobenzamido) to assess electronic/steric effects .
Bioactivity Assays : Screen against targets like adenosine receptors using radioligand binding assays .
Q. Resolution Strategies :
Standardized Protocols : Use validated assays (e.g., NIH/NCBI guidelines for enzyme inhibition).
Control Experiments : Include positive controls (e.g., theophylline for adenosine receptor assays) .
Computational Validation : Perform molecular docking to confirm target binding poses (e.g., AutoDock Vina with PDB: 2YDO) .
Basic Research Question: What physicochemical properties dictate solubility and formulation strategies?
Methodological Answer:
Key Properties :
- LogP : Predicted ~3.1 (via ChemDraw), indicating moderate lipophilicity.
- Aqueous Solubility : <0.1 mg/mL (estimated), necessitating DMSO/cosolvent systems for in vitro assays .
- Stability : Susceptible to hydrolysis at the ester group; store at -20°C under argon .
Q. Formulation Approaches :
- Use PEG-400 or cyclodextrin complexes for in vivo studies to enhance bioavailability .
Advanced Research Question: How to prioritize molecular targets for mechanistic studies?
Methodological Answer:
Target Prioritization Workflow :
Phylogenetic Analysis : Compare homology of adenosine receptors across species to identify conserved binding pockets .
Pathway Mapping : Use KEGG/Reactome to link thieno[3,4-d]pyridazines to inflammation or cancer pathways .
CRISPR Screening : Knock out candidate targets (e.g., A₂A receptor) in cell models to confirm functional relevance .
Advanced Research Question: What computational methods are suitable for predicting metabolic pathways?
Methodological Answer:
In Silico Tools :
- CYP450 Metabolism : Use StarDrop or ADMET Predictor to identify likely sites of oxidation (e.g., chloropropanoyl group) .
- Metabolite Identification : Combine molecular dynamics (MD) simulations with LC-MS/MS to track degradation products .
Basic Research Question: How to validate synthetic intermediates for scalable production?
Methodological Answer:
Validation Criteria :
- Intermediate Purity : ≥90% by HPLC before proceeding to next step .
- Cost-Benefit Analysis : Optimize steps with high atom economy (e.g., one-pot reactions) .
Advanced Research Question: How to design derivatives with improved blood-brain barrier (BBB) permeability?
Methodological Answer:
Design Strategies :
Reduce Molecular Weight : Aim for <450 Da (current: 423.8 g/mol) .
Modify Substituents : Introduce polar groups (e.g., -OH) at C3 to balance LogP .
In Vitro BBB Models : Use MDCK-MDR1 monolayers to measure permeability coefficients .
Advanced Research Question: How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models?
Methodological Answer:
Mitigation Approaches :
- Species-Specific Metabolism : Compare hepatic microsome data from human vs. rodent models .
- Dose Escalation Studies : Use Hill equation modeling to identify safe thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
